molecular formula C5H10OS2 B1361079 DITHIOCARBONIC ACID S,S-DIETHYL ESTER CAS No. 623-80-3

DITHIOCARBONIC ACID S,S-DIETHYL ESTER

Cat. No.: B1361079
CAS No.: 623-80-3
M. Wt: 150.3 g/mol
InChI Key: MBUCFVKJCBBWRI-UHFFFAOYSA-N
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Description

DITHIOCARBONIC ACID S,S-DIETHYL ESTER is an organic compound with the molecular formula C5H10OS2 and a molecular weight of 150.3 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use. It is characterized by the presence of two ethylsulfanyl groups attached to a methanone core.

Mechanism of Action

Target of Action

Bis(ethylsulfanyl)methanone, also known as S,S-diethyl carbonodithioate , is a complex organic compoundSimilar compounds, such as methylsulfonylmethane (msm), have been shown to have anti-inflammatory and antioxidant effects .

Mode of Action

It’s worth noting that similar compounds, like msm, have been shown to reduce oxidative stress and inflammation

Biochemical Pathways

A related compound, bis-aryl methanone, has been shown to induce resistance in potato against phytophthora infestans, a plant pathogen . This suggests that Bis(ethylsulfanyl)methanone might affect similar biochemical pathways, but more research is needed to confirm this.

Pharmacokinetics

It’s known that the compound has a molecular weight of 15025 g/mol , which might influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been shown to have anti-inflammatory and antioxidant effects , suggesting that Bis(ethylsulfanyl)methanone might have similar effects.

Action Environment

It’s known that the compound has a boiling point of 168 °c and a density of 10850 , which might influence its stability and action under different environmental conditions.

Preparation Methods

The synthesis of DITHIOCARBONIC ACID S,S-DIETHYL ESTER typically involves the reaction of ethyl mercaptan with carbonyl compounds under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

DITHIOCARBONIC ACID S,S-DIETHYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives.

Scientific Research Applications

DITHIOCARBONIC ACID S,S-DIETHYL ESTER has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce ethylsulfanyl groups into target molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

DITHIOCARBONIC ACID S,S-DIETHYL ESTER can be compared with other similar compounds, such as:

    Bis(phenylsulfonyl)methane: Known for its use in the synthesis of olefins via dehydrochlorination reactions.

    Thiazoles: A class of compounds with diverse biological activities, including antimicrobial and antitumor properties.

    Benzimidazoles: Compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

The uniqueness of this compound lies in its specific chemical structure and the presence of ethylsulfanyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

bis(ethylsulfanyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS2/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUCFVKJCBBWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211366
Record name S,S-diethyl carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-80-3
Record name S,S-diethyl carbamodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S,S-diethyl carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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